molecular formula C11H15NO2 B8657237 6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid

6-methyl-5-(2-methylpropyl)pyridine-3-carboxylic acid

Cat. No. B8657237
M. Wt: 193.24 g/mol
InChI Key: NNNXXHZAZGFYBU-UHFFFAOYSA-N
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Patent
US08598208B2

Procedure details

6-Isobutyl-nicotinic acid is prepared in analogy to 5-isobutyl-6-methyl-nicotinic acid from commercially available 6-chloronicotinic acid ethyl ester and isobutylmagnesium chloride; LC-MS: tR=0.52 min, [M+1]+=180.30.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:5]1[C:6]([CH3:14])=[N:7][CH:8]=[C:9]([CH:13]=1)[C:10]([OH:12])=[O:11])C(C)C.C(O[C:18](=O)[C:19]1C=CC(Cl)=N[CH:20]=1)C.C([Mg]Cl)C(C)C>>[CH2:14]([C:6]1[CH:5]=[CH:13][C:9]([C:10]([OH:12])=[O:11])=[CH:8][N:7]=1)[CH:19]([CH3:20])[CH3:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C=1C(=NC=C(C(=O)O)C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC(C1=CN=C(C=C1)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)[Mg]Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C(C)C)C1=NC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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